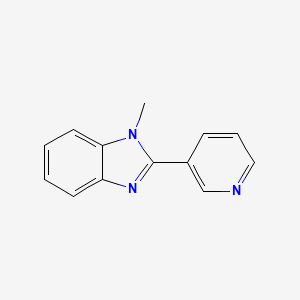

1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

1-methyl-2-pyridin-3-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHVCNAHJZPIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization to form the benzodiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogues differing in substituents or core modifications. Key differences in molecular structure, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of 1-Methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole and Analogues

Key Findings:

Substituent Effects on Bioactivity: The styryl-substituted analogue (2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole) demonstrated excellent binding to S. The piperidin-2-yl-substituted analogue showed negligible activity against TAAR1, highlighting the importance of substituent polarity and spatial orientation .

Phenoxyethyl substitution introduces steric bulk, which may interfere with binding in sterically constrained targets .

Synthetic Accessibility :

Biological Activity

1-Methyl-2-(pyridin-3-yl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by various studies and research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10N2

- Molecular Weight : 198.22 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown promising activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Pyridin-3-yl)-1H-benzimidazole | Gram-positive bacteria | 25 μg/mL |

| 2-(Pyridin-3-yl)-1H-benzothiazole | Mycobacterium tuberculosis | 50 μg/mL |

| 1-Methyl-2-(pyridin-3-yl)-1H-benzodiazole | E. coli, S. aureus | 30 μg/mL |

These findings suggest that the benzodiazole moiety may enhance the antimicrobial efficacy by interacting with bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that benzodiazole derivatives can exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. A study assessed the cytotoxic effects of related compounds on different cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines, derivatives of 1-methyl-2-(pyridin-3-yl)-1H-benzodiazole demonstrated significant cytotoxic effects. The results indicated:

- MCF-7 Cell Line : IC50 = 15 μM

- A549 Cell Line : IC50 = 20 μM

These results highlight the potential of this compound as a lead for developing anticancer agents.

Neuroprotective Activity

The neuroprotective effects of benzodiazole derivatives have been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds may modulate neuroinflammation and oxidative stress.

Mechanism of Action

The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. In vitro studies showed that:

- AChE Inhibition : IC50 = 12 μM

This suggests that 1-methyl-2-(pyridin-3-yl)-1H-benzodiazole could potentially improve cognitive function by enhancing cholinergic neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.